molecular formula C19H19N3O B12273329 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoline

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoline

Cat. No.: B12273329
M. Wt: 305.4 g/mol
InChI Key: NYNGYRBIOMDYPG-UHFFFAOYSA-N
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Description

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoline stands out due to its specific combination of a quinoline core with a pyrrolidine ring and a methylpyridine moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]quinoline

InChI

InChI=1S/C19H19N3O/c1-14-12-20-10-8-18(14)23-16-9-11-22(13-16)19-7-6-15-4-2-3-5-17(15)21-19/h2-8,10,12,16H,9,11,13H2,1H3

InChI Key

NYNGYRBIOMDYPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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